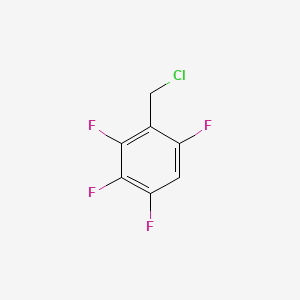

2,3,4,6-Tetrafluorobenzyl chloride

Description

BenchChem offers high-quality 2,3,4,6-Tetrafluorobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetrafluorobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWZQXEHKHHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382554 | |

| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-61-5 | |

| Record name | 2,3,4,6-Tetrafluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,3,4,6-Tetrafluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrafluorobenzyl chloride (CAS No. 292621-61-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its polyfluorinated ring system imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block in the design and synthesis of novel pharmaceutical and agrochemical agents. The presence of the reactive benzyl chloride moiety allows for its facile incorporation into a wide range of molecular scaffolds through nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3,4,6-Tetrafluorobenzyl chloride, compiled and synthesized from available safety and technical data. Understanding these fundamental properties is critical for its safe handling, appropriate application in experimental design, and for predicting its behavior in various chemical and biological systems.

Chemical Identity and Structure

The structural identity of 2,3,4,6-Tetrafluorobenzyl chloride is defined by a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 6, and a chloromethyl group at position 1.

-

IUPAC Name: 1-(Chloromethyl)-2,3,4,6-tetrafluorobenzene

-

Synonyms: 2,3,4,6-Tetrafluorobenzyl chloride, alpha-Chloro-2,3,4,6-tetrafluorotoluene[1]

-

Molecular Weight: 198.55 g/mol [4]

The arrangement of the four electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the benzylic carbon-chlorine bond.

Caption: Chemical structure of 2,3,4,6-Tetrafluorobenzyl chloride.

Core Physical Properties

The physical state and macroscopic properties of a compound are foundational to its handling and use in a laboratory setting. 2,3,4,6-Tetrafluorobenzyl chloride is a colorless liquid under standard conditions.[2][4] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Physical State | Liquid | [2][4] |

| Appearance | Colorless | [2][4] |

| Odor | No information available | [2][4] |

| Boiling Point | 125 °C (257 °F) | [2][4] |

| Melting Point/Range | No data available | [4] |

| Density/Specific Gravity | No data available | [2][4] |

| Water Solubility | Immiscible | [2] |

| Vapor Density | No data available | [2][4] |

| Vapor Pressure | No data available | [2] |

Reactivity and Stability

The reactivity profile of 2,3,4,6-Tetrafluorobenzyl chloride is dominated by the lability of the benzylic chloride. The electron-withdrawing nature of the tetrafluorinated ring is expected to enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Key Reactivity Insights:

-

Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This makes it a versatile reagent for introducing the 2,3,4,6-tetrafluorobenzyl moiety.

-

Moisture Sensitivity: While not explicitly stated, benzyl chlorides as a class can be sensitive to moisture, leading to slow hydrolysis to the corresponding benzyl alcohol. It is advisable to handle the compound under anhydrous conditions, especially for reactions sensitive to water.

-

Thermal Stability: Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[2][4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize a thorough understanding of the safety profile of any chemical prior to its use. 2,3,4,6-Tetrafluorobenzyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.

Hazard Profile:

-

Lachrymator: It is a substance that causes tearing.[2]

-

Inhalation: May be harmful if inhaled. Vapors can be irritating to the respiratory system.

-

Ingestion: May be harmful if swallowed.[4]

Recommended Handling Procedures:

-

Engineering Controls: Always handle 2,3,4,6-Tetrafluorobenzyl chloride in a well-ventilated chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[2][4]

The following workflow diagram outlines the essential steps for the safe handling and use of 2,3,4,6-Tetrafluorobenzyl chloride in a typical synthetic protocol.

Caption: Workflow for the safe handling of 2,3,4,6-Tetrafluorobenzyl chloride.

Conclusion

2,3,4,6-Tetrafluorobenzyl chloride is a valuable reagent for the introduction of a polyfluorinated aromatic moiety in organic synthesis. Its physical properties as a colorless liquid with a boiling point of 125 °C, combined with its high reactivity as a benzylating agent, define its utility. However, its corrosive and lachrymatory nature necessitates strict adherence to safety protocols. This guide provides the foundational information required by researchers to handle and utilize this compound effectively and safely in their synthetic endeavors.

References

-

PubChem. 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2,3,4,6-Tetrafluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-Chloro-2-(chloromethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

-

Chemsrc. CAS#:72830-09-2 | 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Retrieved from [Link]

-

Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). Retrieved from [Link]

-

International Laboratory USA. 2,3,4,6-TETRAFLUOROBENZYL CHLORIDE. Retrieved from [Link]

-

NIST. 1-Chloro-2,3,5,6-tetrafluorobenzene. National Institute of Standards and Technology. Retrieved from [Link]

-

The Good Scents Company. (S)-(+)-1,3-butane diol. Retrieved from [Link]

-

Carl ROTH. (2020, May 7). Safety Data Sheet: Potassium sorbate. Retrieved from [Link]

-

SOFRALAB. Safety Data Sheet SORBATE DE POTASSIUM. Retrieved from [Link]

Sources

- 1. International Laboratory USA [intlab.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-(chloromethyl)-1,3,4,5-tetrafluorobenzene | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 292621-61-5|2,3,4,6-Tetrafluorobenzyl chloride|BLD Pharm [bldpharm.com]

- 6. 292621-61-5 Cas No. | 2,3,4,6-Tetrafluorobenzyl chloride | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2,3,4,6-Tetrafluorobenzyl Chloride: Structure, Properties, and Synthetic Utility

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-tetrafluorobenzyl chloride, a fluorinated organic compound of interest in synthetic chemistry. The strategic placement of four fluorine atoms on the aromatic ring significantly influences the molecule's reactivity and the properties of its derivatives, making it a valuable building block in the design of novel compounds, particularly in the pharmaceutical and agrochemical sectors. This document will delve into the chemical structure, nomenclature, physicochemical properties, plausible synthetic routes, and potential applications of this compound, offering field-proven insights for its use in research and development.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

IUPAC Name

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(chloromethyl)-2,3,4,6-tetrafluorobenzene .

Chemical Structure

The molecule consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 6, and a chloromethyl group at position 1. The presence of the highly electronegative fluorine atoms creates a significantly electron-deficient aromatic system, which is a key determinant of its chemical behavior.

Diagram 1: Chemical Structure of 2,3,4,6-Tetrafluorobenzyl Chloride

Caption: 2D structure of 1-(chloromethyl)-2,3,4,6-tetrafluorobenzene.

Physicochemical Properties

While specific experimental data for 2,3,4,6-tetrafluorobenzyl chloride is not widely available, its properties can be reliably estimated based on data from its isomers and other fluorinated aromatic compounds. These properties are crucial for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Molecular Formula | C₇H₃ClF₄ | - |

| Molecular Weight | 198.55 g/mol | - |

| Appearance | Colorless to light-yellow liquid | Analogy with other benzyl chlorides[1] |

| Boiling Point | Estimated 180-200 °C at 760 mmHg | Extrapolation from similar fluorinated compounds |

| Density | Estimated 1.5 - 1.6 g/mL at 25 °C | Analogy with tetrafluorobenzoyl chlorides[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, THF, toluene) | General properties of organic halides |

| Reactivity | Moisture sensitive; reacts with nucleophiles | Inherent reactivity of benzyl chlorides |

Synthesis and Mechanistic Considerations

The synthesis of 2,3,4,6-tetrafluorobenzyl chloride would likely proceed from a suitable precursor through established synthetic transformations. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Proposed Synthetic Route: Chlorination of 2,3,4,6-Tetrafluorobenzyl Alcohol

A common and effective method for the preparation of benzyl chlorides is the chlorination of the corresponding benzyl alcohol. This reaction can be achieved using various chlorinating agents.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3,4,6-tetrafluorobenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,3,4,6-tetrafluorobenzyl chloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Benzyl chlorides are susceptible to hydrolysis, making the exclusion of water crucial to prevent the formation of the starting alcohol as a byproduct.

-

Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are preferred as they produce gaseous byproducts (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture, simplifying purification.

-

Catalyst: DMF acts as a catalyst in reactions with oxalyl chloride by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.

Diagram 2: Proposed Synthesis of 2,3,4,6-Tetrafluorobenzyl Chloride

Caption: Synthetic workflow for the chlorination of the corresponding alcohol.

Reactivity and Applications in Drug Development

The reactivity of 2,3,4,6-tetrafluorobenzyl chloride is dominated by the lability of the benzylic chloride, making it an excellent electrophile for Sₙ2 reactions. The electron-withdrawing nature of the tetrafluorinated ring enhances the electrophilicity of the benzylic carbon, making it highly reactive towards nucleophiles.

Key Reactions and Mechanistic Insights

-

Alkylation of Nucleophiles: 2,3,4,6-Tetrafluorobenzyl chloride can be used to introduce the 2,3,4,6-tetrafluorobenzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This is a fundamental transformation in the synthesis of more complex molecules.

-

Formation of Ethers and Esters: Reaction with alkoxides or carboxylates will yield the corresponding ethers and esters, which are common functional groups in drug molecules.

-

Formation of Amines: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. This is a key step in the synthesis of many biologically active compounds.

Significance in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The 2,3,4,6-tetrafluorobenzyl group can impart several desirable characteristics:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

-

Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The unique electronic properties of the fluorinated ring can lead to favorable interactions with biological targets, such as proteins and enzymes, potentially increasing the potency of a drug.

While specific drugs containing the 2,3,4,6-tetrafluorobenzyl moiety are not prominently documented, the utility of fluorinated benzyl groups, in general, is well-established in the development of various therapeutic agents.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 2,3,4,6-tetrafluorobenzyl chloride.

-

Corrosive: Benzyl chlorides are lachrymators and are corrosive to the skin, eyes, and respiratory tract.[1]

-

Moisture Sensitive: The compound will react with water, releasing hydrochloric acid.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2,3,4,6-Tetrafluorobenzyl chloride, or 1-(chloromethyl)-2,3,4,6-tetrafluorobenzene, is a valuable fluorinated building block for organic synthesis. While specific data for this isomer is limited, its chemical behavior can be confidently predicted based on the established principles of reactivity for benzyl chlorides and the electronic effects of polyfluorination. Its ability to introduce a metabolically stable and lipophilic tetrafluorobenzyl group makes it a compound of significant interest for researchers in drug discovery and materials science. The synthetic protocols and reactivity profiles discussed in this guide provide a solid foundation for the effective and safe utilization of this versatile reagent.

References

-

PubChem. 2,3,4,6-Tetrafluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride. [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(5), 3563-3568.

-

Chem-Impex. 2,3,4,5-Tetrafluorobenzoyl chloride. [Link]

- Google Patents. CN109293478B - Method for preparing tetrafluorobenzyl alcohol.

-

PubChem. 2,3,4,5-Tetrafluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

PubChem. 2,3,5,6-Tetrafluorobenzyl alcohol. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2,3,4,6-Tetrafluorobenzoyl Chloride for Advanced Research and Development

Introduction: Navigating the Isomeric Landscape of Tetrafluorinated Benzoyl Chlorides

In the realm of fluorinated building blocks for pharmaceutical and materials science research, tetrafluorinated benzoyl chlorides stand out as highly versatile reagents. Their utility stems from the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides a comprehensive technical overview of a specific isomer, 2,3,4,6-Tetrafluorobenzoyl chloride .

It is crucial to distinguish this compound from its isomers, such as the more frequently cited 2,3,4,5-tetrafluorobenzoyl chloride, as the substitution pattern of the fluorine atoms on the aromatic ring can significantly influence reactivity and the properties of downstream compounds. This guide will focus on the available technical data for the 2,3,4,6-isomer, while also drawing logical parallels to its close relatives where specific data is limited, providing a robust resource for researchers, scientists, and drug development professionals. A notable point of clarification is the distinction between "benzyl chloride" and "benzoyl chloride". The user's query specified "2,3,4,6-Tetrafluorobenzyl chloride"; however, the preponderance of chemical literature and supplier databases points towards the greater prevalence and utility of the corresponding "benzoyl chloride" (containing a COCl functional group) in synthetic chemistry. This guide will therefore focus on 2,3,4,6-Tetrafluorobenzoyl chloride .

Core Physicochemical Properties and Identifiers

A foundational understanding of the physicochemical properties of 2,3,4,6-Tetrafluorobenzoyl chloride is essential for its effective application in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 123016-51-3 | [1] |

| Molecular Formula | C₇HClF₄O | [1] |

| Molecular Weight | 212.53 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 87-89 °C at 36 mmHg | [3] |

| Density | Not specified for this isomer, but the 2,3,4,5-isomer is 1.58 g/mL at 25 °C | |

| Solubility | Reacts with water and other protic solvents. Soluble in many organic solvents. | |

| InChI | InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | [1] |

Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride: A Practical Laboratory Protocol

The most common and straightforward method for the preparation of 2,3,4,6-Tetrafluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 2,3,4,6-tetrafluorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.

Experimental Protocol: Synthesis from 2,3,4,6-Tetrafluorobenzoic Acid

This protocol is based on a reported synthesis and provides a clear, step-by-step methodology.[3]

Materials:

-

2,3,4,6-Tetrafluorobenzoic acid (38.8 g)

-

Thionyl chloride (excess)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place 38.8 g of 2,3,4,6-tetrafluorobenzoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask in a fume hood.

-

Reflux: Attach a reflux condenser fitted with a drying tube and gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: Once the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride.

-

Purification: The crude 2,3,4,6-Tetrafluorobenzoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 87-89 °C at 36 mmHg. This should yield approximately 36 g of the desired product as an oil.[3]

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as the reaction solvent.

-

Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction.

-

Drying Tube: The use of a drying tube is crucial to prevent atmospheric moisture from reacting with the thionyl chloride and the product, as both are moisture-sensitive.[2]

-

Vacuum Distillation: Purification by vacuum distillation is necessary to separate the product from any non-volatile impurities and allows for distillation at a lower temperature, preventing potential decomposition.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2,3,4,6-Tetrafluorobenzoyl chloride.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of 2,3,4,6-Tetrafluorobenzoyl chloride are less common in readily available literature compared to its 2,3,4,5-isomer, its utility can be inferred from the general applications of fluorinated benzoyl chlorides in medicinal chemistry. These compounds are primarily used as acylating agents to introduce the tetrafluorobenzoyl moiety into molecules of interest.

The incorporation of the 2,3,4,6-tetrafluorobenzoyl group can be strategically employed to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the in vivo half-life of a drug candidate.[4][5]

-

Modulate Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[4]

-

Improve Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, leading to more favorable interactions with biological targets.

Although detailed protocols for the 2,3,4,6-isomer are not prevalent, the reactivity of the acyl chloride functional group is well-established. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity makes it a valuable tool for the synthesis of a wide range of biologically active molecules. For instance, the analogous 2,3,4,5-tetrafluorobenzoyl chloride is a key intermediate in the synthesis of some fluoroquinolone antibiotics.[6]

Reactivity and Mechanistic Considerations

The reactivity of 2,3,4,6-Tetrafluorobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing effects of the four fluorine atoms on the aromatic ring and the chlorine atom. This makes it a highly reactive acylating agent.

Typical Reaction Pathway: Acylation of an Amine

Caption: General mechanism for the acylation of an amine with 2,3,4,6-Tetrafluorobenzoyl chloride.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of NMR, IR, and MS spectra for 2,3,4,6-Tetrafluorobenzoyl chloride is not readily found, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: A single multiplet in the aromatic region is expected for the lone aromatic proton.

-

¹³C NMR: Signals for the carbonyl carbon, the carbon attached to the chlorine, the four carbons attached to fluorine atoms, and the carbon attached to the proton would be expected. The C-F couplings would lead to complex splitting patterns.

-

¹⁹F NMR: Four distinct signals would be expected for the four chemically non-equivalent fluorine atoms, with complex coupling patterns.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of an acid chloride is expected around 1750-1800 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.[8]

For comparison, the PubChem entry for the 2,3,4,5-isomer provides some spectral data.[9]

Safety, Handling, and Storage

2,3,4,6-Tetrafluorobenzoyl chloride is a corrosive and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[2]

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles and a face shield

-

Lab coat

Handling:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe vapors.

-

Keep away from water and other protic solvents, as it reacts to form HCl gas.

-

Ground and bond containers when transferring to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[10]

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

2,3,4,6-Tetrafluorobenzoyl chloride is a valuable, albeit less documented, member of the fluorinated benzoyl chloride family of reagents. Its high reactivity as an acylating agent, coupled with the unique properties conferred by its tetrafluorinated aromatic ring, makes it a promising building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While specific application data for this isomer is sparse, its chemical properties suggest a broad potential for utility, analogous to its more well-known isomers. Researchers employing this reagent should proceed with a thorough understanding of its reactivity and adhere to strict safety protocols. This guide serves as a foundational resource to support the safe and effective use of 2,3,4,6-Tetrafluorobenzoyl chloride in advancing scientific discovery.

References

-

PrepChem. Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride. [Link]

-

PubChem. 2,3,4,6-Tetrafluorobenzoyl chloride. [Link]

-

PubChem. 2,3,4,5-Tetrafluorobenzoyl chloride. [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617.

-

NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis. [Link]

-

Alfa Aesar. 2,3,4,5-Tetrafluorobenzoyl chloride Safety Data Sheet. [Link]

-

PrepChem. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

CAS Common Chemistry. 2,3,4,5-Tetrafluorobenzoyl chloride. [Link]

-

Home Sunshine Pharma. 2,3,4,5-Tetrafluorobenzoyl Chloride CAS 94695-48-4. [Link]

-

SpectraBase. 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride - Optional[ATR-IR] - Spectrum. [Link]

-

ResearchGate. Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. [Link]

-

The features of IR spectrum. [Link]

-

NIST WebBook. 2-(Trifluoromethyl)benzoyl chloride. [Link]

Sources

- 1. 2,3,4,6-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2783276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. prepchem.com [prepchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 9. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Reactivity of 2,3,4,6-Tetrafluorobenzyl chloride with nucleophiles.

An In-depth Technical Guide to the Reactivity of 2,3,4,6-Tetrafluorobenzyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,3,4,6-tetrafluorobenzyl chloride with a range of common nucleophiles. The presence of a tetrafluorinated benzene ring in conjunction with a reactive benzylic chloride moiety imparts unique chemical characteristics that are of significant interest in medicinal chemistry and materials science. This document delves into the mechanistic dichotomy of SN1 and SN2 pathways, explores the influence of the polyfluorinated aromatic system on the reaction kinetics and regioselectivity, and offers practical guidance on reaction conditions for achieving desired synthetic transformations. Detailed experimental protocols, data presentation, and mechanistic diagrams are included to provide a field-proven perspective for researchers engaged in the synthesis and application of fluorinated molecules.

Introduction: The Unique Landscape of Polyfluorinated Aromatic Compounds

Polyfluorinated aromatic compounds have emerged as crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters its physicochemical properties. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, rendering the aromatic ring electron-deficient.[1] This electronic perturbation has profound implications for the reactivity of substituents attached to the ring.

In the context of 2,3,4,6-tetrafluorobenzyl chloride, the fluorine atoms play a dual role. They influence the reactivity at the benzylic carbon center and modulate the overall properties of the resulting substituted products, such as metabolic stability and binding affinity to biological targets.[1] Understanding the interplay between the fluorinated ring and the benzylic leaving group is paramount for predicting and controlling the outcomes of nucleophilic substitution reactions.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

The reaction of 2,3,4,6-tetrafluorobenzyl chloride with nucleophiles can principally proceed through two distinct mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The preferred pathway is a function of the nucleophile's strength, solvent polarity, and reaction temperature.[2][3]

The benzylic nature of the substrate is a key factor, as the adjacent phenyl ring can stabilize a developing positive charge in a carbocation intermediate, a hallmark of the SN1 pathway.[4] Conversely, the primary nature of the benzylic carbon would typically favor an SN2 reaction, which is sensitive to steric hindrance.[5]

The SN2 Pathway

In the SN2 mechanism, the nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the chloride ion with an inversion of stereochemistry if the carbon were chiral.[6] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents that do not solvate the nucleophile to a great extent, thus preserving its reactivity.[3]

The SN1 Pathway

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation.[2] The fluorine atoms on the phenyl ring, being electron-withdrawing, would be expected to destabilize this carbocation, potentially disfavoring the SN1 pathway compared to non-fluorinated benzyl chloride. However, the high ionizing power of polar protic solvents can facilitate this dissociation.[3] The resulting planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral.[2]

Diagram 1: Competing SN1 and SN2 Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,4,6-Tetrafluorobenzyl Chloride

Introduction

2,3,4,6-Tetrafluorobenzyl chloride, identified by CAS number 292621-61-5, is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a building block stems from the unique electronic properties conferred by the tetrafluorinated phenyl ring and the reactive benzyl chloride moiety. A thorough structural elucidation and confirmation of identity are paramount before its use in any synthetic protocol. This guide provides a comprehensive framework for the spectroscopic analysis of 2,3,4,6-Tetrafluorobenzyl chloride, detailing the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Analytical Workflow

The foundational step in any analysis is understanding the molecule's structure. The workflow for characterization follows a logical progression from sample preparation to multi-technique data acquisition and final interpretation.

Molecular Structure of 2,3,4,6-Tetrafluorobenzyl Chloride

Caption: Numbering scheme for 2,3,4,6-Tetrafluorobenzyl chloride.

Caption: Logical workflow for spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2,3,4,6-Tetrafluorobenzyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Expertise & Experience: Causality Behind Experimental Choices

A standard ¹H NMR is insufficient due to the single aromatic proton and the benzylic protons. A ¹⁹F NMR is essential to confirm the fluorine substitution pattern, as the chemical shifts and coupling constants are highly sensitive to the local electronic environment.[3] Furthermore, a proton-decoupled ¹³C NMR is required to identify all carbon atoms, with the C-F couplings providing crucial connectivity information.

Trustworthiness: Self-Validating Protocol for NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for similar molecules and its well-defined residual solvent peaks for referencing (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameters to observe are the chemical shifts (δ) of the benzylic CH₂ and the aromatic CH, their integration values, and their multiplicities.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is critical as ¹⁹F has a wide chemical shift range, allowing for excellent signal dispersion.[4] The observed multiplicities will arise from F-F couplings, which are invaluable for assigning the substitution pattern.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the splitting caused by fluorine, a sufficient number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio. The large one-bond carbon-fluorine coupling constants (¹JCF) are highly characteristic.

Expected NMR Data

The following data are predicted based on established principles and spectral data from analogous compounds such as fluorinated benzyl alcohols and toluenes.[5]

| Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.7 - 4.8 | Singlet (s) or narrow triplet (t) | 2H | -CH₂Cl (H-7) |

| ~ 7.0 - 7.2 | Triplet of triplets (tt) | 1H | Ar-H (H-5) |

| Rationale: The benzylic protons (H-7) are adjacent to an electron-withdrawing chlorine atom and the fluorinated ring, shifting them downfield. They may appear as a singlet or a narrow triplet if there is small coupling to the fluorine at position 6. The single aromatic proton (H-5) is expected to be a complex multiplet due to coupling with the adjacent fluorine atoms (F-4 and F-6). |

| Table 2: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, CFCl₃ ref.) | |||

| Chemical Shift (δ) ppm | Multiplicity | Probable Coupling (Hz) | Assignment |

| ~ -110 to -115 | Multiplet | J(F-F), J(F-H) | F-6 |

| ~ -135 to -140 | Multiplet | J(F-F) | F-2 |

| ~ -145 to -150 | Multiplet | J(F-F), J(F-H) | F-4 |

| ~ -155 to -160 | Multiplet | J(F-F) | F-3 |

| Rationale: Fluorine chemical shifts are highly dispersed. The exact positions depend on the specific electronic environment, but this relative order is anticipated based on substituent effects. The multiplicities will be complex due to multiple F-F couplings. |

| Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~ 40 - 45 | Triplet (²JCF) | -CH₂Cl (C-7) |

| ~ 110 - 115 | Doublet of triplets (dt) | Ar-CH (C-5) |

| ~ 115 - 120 | Complex multiplet | Ar-C (C-1) |

| ~ 145 - 160 | Four complex multiplets | Ar-C-F (C-2, C-3, C-4, C-6) |

| Rationale: The benzylic carbon (C-7) is shifted downfield by chlorine. The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to fluorine. The carbons directly bonded to fluorine will appear at very low field (downfield) and exhibit large one-bond C-F coupling constants (¹JCF > 200 Hz). |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of 2,3,4,6-Tetrafluorobenzyl chloride is expected to reveal characteristic absorptions for the aromatic ring, C-F bonds, and the chloromethyl group.

Expertise & Experience: Acquiring a High-Quality Spectrum

For a liquid sample like this, Attenuated Total Reflectance (ATR) is the preferred technique over traditional salt plates. ATR requires minimal sample preparation, provides excellent reproducibility, and simplifies cleanup. A small drop of the neat liquid is placed directly on the ATR crystal (typically diamond or zinc selenide) to acquire the spectrum.

Trustworthiness: Self-Validating Protocol for IR Acquisition

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and air drying.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself.

-

Sample Analysis: Place one to two drops of 2,3,4,6-Tetrafluorobenzyl chloride onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically over a range of 4000 to 600 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of key absorption bands.

Expected IR Data

The following characteristic absorption bands are predicted based on known vibrational frequencies for similar functional groups.[6][7]

| Table 4: Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| 1620 - 1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1350 - 1000 | Strong, multiple bands | C-F stretching vibrations |

| 800 - 650 | Medium-Strong | C-Cl stretch |

| ~1280 | Medium | CH₂ wag |

| Rationale: The C-F stretches are typically the most intense and characteristic signals in the fingerprint region for highly fluorinated compounds. The aromatic C=C stretching bands confirm the presence of the benzene ring, and the C-Cl stretch confirms the benzyl chloride functionality. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically using Electron Ionization (EI), offers a virtual fingerprint that can confirm the molecular structure.

Expertise & Experience: Interpreting Fragmentation

In EI-MS, a high-energy electron beam bombards the molecule, causing it to ionize and fragment in predictable ways.[8] The most stable carbocations will typically yield the most abundant fragment ions. For benzyl chlorides, the most common fragmentation is the loss of the chlorine atom to form a highly stable benzyl cation. The tetrafluorination of the ring is expected to further stabilize this cation.

Trustworthiness: Self-Validating Protocol for MS Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺·). Given the presence of chlorine, this peak will have a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺· peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Identify the base peak (the most intense peak in the spectrum).

-

Propose structures for the major fragment ions.

-

Expected Mass Spectrometry Data

-

Molecular Formula: C₇H₃ClF₄

-

Molecular Weight: 198.54 g/mol [9]

-

Molecular Ion (M⁺·): A peak cluster is expected at m/z 198 and m/z 200 in an approximate 3:1 ratio. The presence of this cluster confirms the molecular weight and the presence of one chlorine atom.

-

Base Peak: The base peak is predicted to be at m/z 163 . This corresponds to the loss of a chlorine radical (·Cl) from the molecular ion, forming the stable 2,3,4,6-tetrafluorobenzyl cation ([C₇H₃F₄]⁺).

-

Other Fragments: Further fragmentation of the tetrafluorobenzyl cation may occur, but it is expected to be the most prominent feature in the spectrum.

Caption: Predicted primary fragmentation pathway in EI-MS.

References

-

International Laboratory USA. (n.d.). 2,3,4,6-TETRAFLUOROBENZYL CHLORIDE. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetrafluorobenzoyl chloride. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride. Retrieved January 22, 2026, from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Pentafluorobenzoyl chloride. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved January 22, 2026, from [Link]

Sources

- 1. Fluorinated Building Blocks & Fluorinating Reagents Suppliers | Apollo [store.apolloscientific.co.uk]

- 2. 292621-61-5|2,3,4,6-Tetrafluorobenzyl chloride|BLD Pharm [bldpharm.com]

- 3. O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(57981-02-9) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,4,6-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2783276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. International Laboratory USA [intlab.org]

Safety and handling precautions for 2,3,4,6-Tetrafluorobenzyl chloride.

An In-depth Technical Guide to the Safe Handling and Use of 2,3,4,6-Tetrafluorobenzyl chloride

Authored by a Senior Application Scientist

Introduction: Acknowledging the Reactive Nature of Fluorinated Benzyl Chlorides

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, field-tested understanding of why certain precautions are necessary. By elucidating the chemical causality behind the recommended procedures, we can foster a more robust safety culture in the laboratory. The protocols described herein are designed as self-validating systems to ensure the protection of personnel, the integrity of experiments, and environmental compliance.

Hazard Identification and Proactive Risk Assessment

2,3,4,6-Tetrafluorobenzyl chloride is a corrosive and lachrymatory compound.[1][2] Its hazards are comparable to other halogenated and fluorinated benzyl and benzoyl chlorides.[3][4][5] The primary risks are associated with its corrosivity, reactivity with moisture, and potential for causing severe irritation upon contact or inhalation.

Globally Harmonized System (GHS) Classification (Inferred)

While a specific GHS classification for 2,3,4,6-Tetrafluorobenzyl chloride is not available in the search results, a classification can be reliably inferred from closely related structures like 2,3,4,5-Tetrafluorobenzoyl chloride and Benzyl Chloride.[3][5][6]

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | Danger | H314: Causes severe skin burns and eye damage.[2][3][6] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][4] |

| Combustible Liquid | Category 4 | Warning | H227: Combustible liquid.[3][4][6] |

Causality Insight: The benzyl chloride functional group is susceptible to nucleophilic attack, including by water. Upon contact with moisture in the air or on tissues, it can hydrolyze to form hydrochloric acid (HCl), which is the primary cause of its severe corrosive effects on the skin, eyes, and respiratory tract.[3] The term "lachrymator" refers to its ability to cause tearing, a direct result of this irritation.[1][3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by administrative procedures and, as the final line of defense, personal protective equipment.

Engineering Controls: The Primary Barrier

-

Fume Hood: All handling of 2,3,4,6-Tetrafluorobenzyl chloride, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[7] This is non-negotiable. The hood provides critical protection against the inhalation of corrosive vapors.

-

Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is imperative in any laboratory where this chemical is handled.[3][4][7] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum requirements.

| Body Part | Required PPE | Rationale and Specifications |

| Hands | Chemical-resistant gloves | Nitrile gloves are often insufficient for prolonged contact with aggressive halogenated compounds. It is recommended to use heavier-duty gloves such as butyl rubber or Viton. Always consult the glove manufacturer's compatibility charts. Double-gloving can provide additional protection.[3] |

| Eyes/Face | Safety goggles and a full-face shield | Standard safety glasses do not provide adequate protection from splashes. Tightly fitting chemical splash goggles in combination with a full-face shield are required to protect against the severe eye damage this chemical can cause.[3][4][7] |

| Body | Flame-resistant lab coat | A standard cotton lab coat is insufficient. A flame-resistant coat, worn fully buttoned, is necessary. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[4] |

| Respiratory | None (with proper engineering controls) | If work is conducted in a certified fume hood, respiratory protection is typically not required. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be available for emergency use.[3][4] |

Safe Handling, Storage, and Disposal Protocols

Prudent Laboratory Handling

-

Moisture Sensitivity: This compound is moisture-sensitive.[2][3][4] It should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or for reactions where the presence of HCl would be detrimental.

-

Incompatible Materials: Avoid contact with water, strong bases, alcohols, amines, and strong oxidizing agents.[3][4] The reaction with these materials can be exothermic and violent, releasing significant amounts of heat and corrosive fumes.

-

Combustibility: Keep away from heat, sparks, and open flames.[3][4][6] Use non-sparking tools for transfers.

-

Hygiene: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and washed before reuse.[2][6]

Storage with Foresight

-

Conditions: Store in a cool, dry, well-ventilated area, away from incompatible materials.[3][4][7] The storage area should be designated for corrosive materials.

-

Container: Keep the container tightly closed.[2][3][4] If the original container is compromised, transfer to a suitable, properly labeled replacement container. It is often advisable to store the bottle inside a secondary container to contain any potential leaks.

Responsible Disposal

-

Waste Management: 2,3,4,6-Tetrafluorobenzyl chloride and any materials contaminated with it must be treated as hazardous waste.[3][7]

-

Procedure: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[3][4][7] Never dispose of this chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed waste disposal service.[7]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][4] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][3][4] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4] |

Spill Response

A minor spill in a fume hood can be managed by trained laboratory personnel. A large spill or any spill outside of a fume hood requires an emergency response.

-

Evacuate: Immediately alert others in the area and evacuate.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

-

Decontaminate: Decontaminate the spill area with a suitable solution, followed by a thorough washing.

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[3][6] Do not use water directly on the chemical, as it can react to produce HCl gas. A water spray can be used to cool nearby containers.[3][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Physicochemical and Toxicological Profile

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C7H3ClF4 | Inferred |

| Molecular Weight | ~210.55 g/mol | Inferred |

| Appearance | Colorless to light yellow liquid | [6] (for related compound) |

| Odor | Pungent, irritating | [8] (for related compound) |

Toxicological Information

-

Acute Effects: The primary acute effects are severe burns and irritation to the skin, eyes, and respiratory system.[2][3][4] Inhalation can cause coughing, shortness of breath, and potentially pulmonary edema (fluid in the lungs), a medical emergency.[8]

-

Chronic Effects: While specific data for this compound is lacking, related compounds like Benzyl Chloride are classified as probable carcinogens and mutagens.[8] Therefore, it is prudent to handle 2,3,4,6-Tetrafluorobenzyl chloride with extreme caution to minimize any long-term exposure.

Experimental Protocol: General Procedure for Acylation

This protocol provides a generalized, safety-focused workflow for using 2,3,4,6-Tetrafluorobenzyl chloride as an acylating agent.

Objective: To safely perform an acylation reaction with an amine or alcohol.

Materials:

-

2,3,4,6-Tetrafluorobenzyl chloride

-

Substrate (amine or alcohol)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, DIPEA)

-

Inert gas supply (Nitrogen or Argon)

-

Appropriate glassware (dried in an oven)

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

-

Set up the reaction apparatus in a certified chemical fume hood.

-

Don all required PPE (gloves, goggles, face shield, lab coat).

-

-

Reagent Preparation:

-

Dissolve the substrate (e.g., amine) and the tertiary amine base in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

-

Addition of Benzyl Chloride:

-

Using a dry syringe, carefully and slowly draw up the required amount of 2,3,4,6-Tetrafluorobenzyl chloride.

-

Add the benzyl chloride dropwise to the cooled, stirring reaction mixture.

-

Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature increase. The tertiary amine base is included to neutralize the HCl generated during the reaction, preventing side reactions and pressure buildup.

-

-

Reaction and Quenching:

-

Allow the reaction to stir at the appropriate temperature for the required time.

-

Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate) while still in the ice bath. This must be done cautiously as unreacted benzyl chloride will react with water.

-

-

Work-up and Purification:

-

Proceed with the standard aqueous work-up and purification procedures. All waste, both aqueous and organic, must be collected in appropriately labeled hazardous waste containers.

-

Visualization: Emergency Spill Response Workflow

The following diagram outlines the logical flow of actions in response to a chemical spill of 2,3,4,6-Tetrafluorobenzyl chloride.

Caption: Workflow for responding to a 2,3,4,6-Tetrafluorobenzyl chloride spill.

References

- Synquest Labs. (2016). Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoyl chloride.

- Fisher Scientific. (2025). Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoyl chloride.

- FUJIFILM Wako Chemicals. (2025).

- New Jersey Department of Health. (Date not specified). Hazardous Substance Fact Sheet: Benzyl Chloride.

- Alfa Aesar. (2025). Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoyl chloride.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3,4,6-Tetrafluorobenzoyl chloride.

- BenchChem. (2025). Navigating the Safe Disposal of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Comprehensive Guide.

- Sigma-Aldrich. (Date not specified).

- Tokyo Chemical Industry. (Date not specified). 2,3,4,5-Tetrafluorobenzoyl Chloride.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. 2,3,4,5-Tetrafluorobenzoyl Chloride | 94695-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3,4,6-Tetrafluorobenzyl Chloride in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the realm of drug discovery and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility.[1][2] The ability of a substance to dissolve in a solvent to form a homogeneous solution is a critical parameter that influences everything from reaction kinetics in synthesis to bioavailability in preclinical studies.[1][2] Poor aqueous solubility, a characteristic of over 40% of NCEs, can lead to inadequate and variable drug absorption, thereby compromising therapeutic efficacy.[2][3] For researchers and drug development professionals, a thorough understanding of a compound's solubility profile in various organic solvents is not just a matter of procedural convenience; it is a cornerstone of rational formulation design and successful clinical outcomes.[1][3]

Theoretical Framework: Predicting the Solubility of 2,3,4,6-Tetrafluorobenzyl Chloride

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 2,3,4,6-Tetrafluorobenzyl chloride, with its polar carbon-fluorine and carbon-chlorine bonds, alongside a largely nonpolar aromatic ring, suggests a nuanced solubility profile.

Based on its structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are likely to be effective at dissolving 2,3,4,6-Tetrafluorobenzyl chloride. These solvents can interact with the polar regions of the molecule without the hydrogen bonding that can sometimes hinder solubility.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as Methanol and Ethanol may dissolve the compound, particularly with heating, but the potential for hydrogen bonding interactions could limit its solubility compared to aprotic solvents.

-

Lower Solubility in Nonpolar Solvents: Nonpolar solvents like Hexane and Toluene are expected to be poor solvents for this compound due to the significant polarity introduced by the halogen atoms.

The following table provides a predicted qualitative solubility profile for 2,3,4,6-Tetrafluorobenzyl chloride in a range of common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (CH₂Cl₂) | High | Similar polarity and ability to engage in dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | High | Polar aprotic nature allows for effective solvation of the polar functional groups. |

| Esters | Ethyl Acetate (EtOAc) | High | A good balance of polarity to interact with the solute without strong hydrogen bonding. |

| Ketones | Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Alcohols | Methanol (MeOH) | Moderate | The polar hydroxyl group can interact with the solute, but hydrogen bonding may be a competing factor. |

| Aromatics | Toluene | Low to Moderate | The nonpolar aromatic ring of toluene has some affinity for the benzene ring of the solute, but the overall polarity mismatch is significant. |

| Alkanes | Hexane | Low | As a nonpolar solvent, it is unlikely to effectively solvate the polar regions of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation. The "Shake-Flask" method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound.[5]

Safety Precautions: 2,3,4,6-Tetrafluorobenzyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also moisture-sensitive.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Materials:

-

2,3,4,6-Tetrafluorobenzyl chloride

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3,4,6-Tetrafluorobenzyl chloride to a series of scintillation vials. The excess solid should be clearly visible.

-

To each vial, add a known volume (e.g., 2 mL) of a different organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should not change over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,3,4,6-Tetrafluorobenzyl chloride of known concentrations in the solvent of interest.

-

Analyze both the standard solutions and the filtered sample solution using a suitable analytical method (HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,3,4,6-Tetrafluorobenzyl chloride in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of 2,3,4,6-Tetrafluorobenzyl chloride.

Practical Implications in Drug Development and Synthesis

A comprehensive understanding of the solubility of 2,3,4,6-Tetrafluorobenzyl chloride is paramount for its effective use in synthetic and pharmaceutical applications.

-

Reaction Chemistry: The choice of solvent is critical for controlling reaction rates, yields, and purity. A solvent that fully dissolves the reactants ensures a homogeneous reaction mixture, leading to more consistent and reproducible outcomes.

-

Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for recrystallization.

-

Formulation Development: For preclinical studies, the ability to prepare solutions of a specific concentration is crucial. Knowing the solubility in various pharmaceutically acceptable co-solvents and vehicles is a key step in developing formulations for in vivo testing.[8]

Logical Framework for Solvent Selection:

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. books.rsc.org [books.rsc.org]

Methodological & Application

The 2,3,4,6-Tetrafluorobenzyl Group: A Robust Protecting Agent for Alcohols and Phenols in Complex Synthesis

Introduction: Navigating the Landscape of Hydroxyl Protection

In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to success.[1] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent unwanted side reactions while other parts of a molecule are being modified.[2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups, a concept known as orthogonality.[3]

Benzyl ethers have long been a mainstay for the protection of alcohols and phenols due to their general stability under a wide range of acidic and basic conditions.[4] However, the ever-increasing complexity of target molecules necessitates a more nuanced toolkit of protecting groups with tailored stabilities and cleavage protocols. This application note details the use of the 2,3,4,6-tetrafluorobenzyl (TFB) group as a highly effective and robust protecting agent for hydroxyl functionalities. The electron-withdrawing nature of the four fluorine atoms on the aromatic ring imparts unique properties to the TFB group, offering distinct advantages in specific synthetic contexts.

The 2,3,4,6-Tetrafluorobenzyl Group: Advantages and Considerations

The introduction of fluorine atoms onto the benzyl group significantly modulates its electronic properties and, consequently, its reactivity and stability. The 2,3,4,6-tetrafluoro substitution pattern, in particular, offers several key advantages:

-

Enhanced Stability: The strong electron-withdrawing effect of the fluorine atoms deactivates the aromatic ring, making the TFB group more resistant to oxidative cleavage compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers.[5][6] This increased stability allows for a broader range of synthetic transformations to be performed on the protected molecule without compromising the integrity of the hydroxyl protection.

-

Orthogonality: The altered electronic nature of the TFB group can provide a degree of orthogonality with other protecting groups. For instance, conditions that might cleave a more electron-rich benzyl ether could potentially leave a TFB ether intact.

-

Unique Spectroscopic Signature: The fluorine atoms provide a distinct signal in

F NMR spectroscopy, and their presence influences the chemical shifts of the benzylic protons and carbons in

However, researchers should also consider the following:

-

Modified Deprotection Conditions: The increased stability of the TFB group means that standard deprotection conditions, particularly catalytic hydrogenolysis, may require optimization (e.g., longer reaction times, higher catalyst loading, or more forcing conditions) for efficient cleavage.[7]

-

Reagent Availability: While 2,3,4,6-tetrafluorobenzyl chloride is commercially available, its cost may be higher than that of unsubstituted benzyl chloride.

Application Notes and Protocols

Part 1: Protection of Alcohols and Phenols with 2,3,4,6-Tetrafluorobenzyl Chloride

The protection of hydroxyl groups as TFB ethers is typically achieved via a Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[8] The reaction involves the deprotonation of the alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile in an SN2 reaction with 2,3,4,6-tetrafluorobenzyl chloride.[4]

-

Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

Benzylation: Cool the reaction mixture back to 0 °C and add a solution of 2,3,4,6-tetrafluorobenzyl chloride (1.1 eq.) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Phenols: For the protection of phenols, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often sufficient. The reaction can typically be carried out at room temperature or with gentle heating.

-

Sterically Hindered Alcohols: For secondary and tertiary alcohols, the reaction rate may be slower. In such cases, the use of a more reactive triflate derivative of 2,3,4,6-tetrafluorobenzyl alcohol or the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction. Higher reaction temperatures may also be necessary.

Table 1: Generalized Reaction Conditions for TFB Protection

| Substrate | Base | Solvent | Temperature | Typical Reaction Time |

| Primary Alcohol | NaH | DMF, THF | 0 °C to RT | 12-24 h |

| Secondary Alcohol | NaH | DMF, THF | RT to 60 °C | 24-48 h |

| Phenol | K₂CO₃, Cs₂CO₃ | DMF, ACN | RT to 80 °C | 6-18 h |

Diagram 1: Generalized Workflow for TFB Protection of Alcohols

Caption: Workflow for the protection of alcohols/phenols using 2,3,4,6-tetrafluorobenzyl chloride.

Part 2: Deprotection of 2,3,4,6-Tetrafluorobenzyl Ethers

The removal of the TFB group can be accomplished under several conditions, with the choice of method depending on the other functional groups present in the molecule.

This is the most common method for cleaving benzyl ethers.[9] The reaction involves the use of a palladium catalyst and a hydrogen source to reductively cleave the C-O bond of the ether.[2] Due to the electron-withdrawing fluorine atoms, the hydrogenolysis of TFB ethers may be slower than that of unsubstituted benzyl ethers.[7]

-

Preparation: To a solution of the TFB-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is added a catalytic amount of palladium on activated carbon (Pd/C, typically 10% w/w).

-

Reaction: The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) several times. The reaction is then stirred under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

-

Monitoring: The reaction progress is monitored by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) or an increase in hydrogen pressure may be required.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by chromatography if necessary.